molecular formula C5H4Br2O3 B2680612 3,5-Dibromo-dihydro-pyran-2,6-dione CAS No. 121049-89-6

3,5-Dibromo-dihydro-pyran-2,6-dione

Cat. No. B2680612
CAS RN: 121049-89-6
M. Wt: 271.892
InChI Key: SHGKMZHCBCNDKW-UHFFFAOYSA-N
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Description

3,5-Dibromo-dihydro-pyran-2,6-dione, also known as bromopyruvic acid, is a derivative of pyruvic acid. It has the molecular formula C5H4Br2O3 and a molecular weight of 271.892 .

Scientific Research Applications

Anticancer Properties

3,5-Dibromo-dihydro-pyran-2,6-dione exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting glycolysis—a crucial metabolic pathway for tumor growth. By disrupting glycolysis, this compound may hinder cancer cell proliferation and survival .

Antimicrobial Activity

The compound’s bromine atoms contribute to its antimicrobial properties. Studies have explored its effectiveness against bacteria, fungi, and even drug-resistant strains. Researchers are keen on understanding its mechanism of action and potential applications in developing novel antimicrobial agents .

Chemical Synthesis and Derivatives

3,5-Dibromo-dihydro-pyran-2,6-dione serves as a valuable building block in organic synthesis. Chemists use it to create derivatives with modified functional groups. These derivatives find applications in drug discovery, material science, and other fields.

Biochemical Research

In biochemical studies, this compound acts as a substrate for enzymes involved in glycolysis and energy metabolism. Researchers use it to investigate enzyme kinetics, inhibition, and substrate specificity. Its unique structure provides insights into metabolic pathways .

Photodynamic Therapy (PDT)

PDT is a cancer treatment that involves light activation of photosensitizers. 3,5-Dibromo-dihydro-pyran-2,6-dione has been explored as a potential photosensitizer due to its ability to generate reactive oxygen species upon light exposure. PDT could be an alternative or adjunctive therapy for certain cancers .

Chemical Education and Demonstrations

Educators use this compound in chemistry labs to demonstrate chemical reactions, especially those involving bromination. Its colorful reaction with phenol or other suitable substrates can captivate students and enhance their understanding of organic chemistry .

properties

IUPAC Name

3,5-dibromooxane-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2O3/c6-2-1-3(7)5(9)10-4(2)8/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGKMZHCBCNDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC(=O)C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10.0g (34.5 mmol) of 2,4-dibromoglutaric acid and 4.9 ml (69 mmol) of acetyl chloride are refluxed for a period of 2 hours. Volatiles are removed at 10 torr up to 90° C., and the residue bulb-to-bulb distilled (75°-90° C./0.25 torr), yielding 8.9g (95%) of a colourless, viscous oil. 1H NMR (CDCl3): dl isomer: δ 4.90 (t, 2H, J=6), 2.87 (t, 2H, J=6); meso isomer: 4.77 (dd, 2H, J=6, 10), 3.15 (dt, 1H, J=6 (t), 15 (d)), approx. 2.85 (1H, partially overlapping); dl/meso=5:1. IR (neat): 3007, 2942, 1817, 1775, 1439, 1242, 1109, 1038, 972, 932, 847, 691, 617 cm-1.
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10 g
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